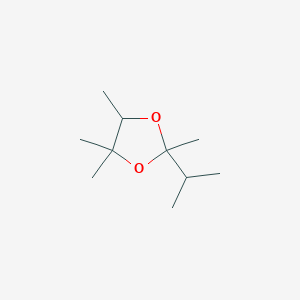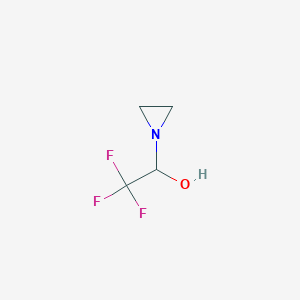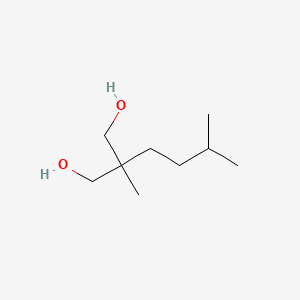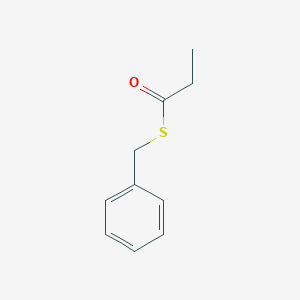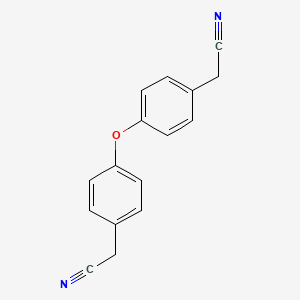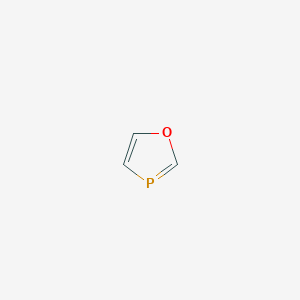
1,3-Oxaphosphole
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1,3-Oxaphosphole is a heterocyclic compound containing both oxygen and phosphorus atoms within a five-membered ring structure
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
1,3-Oxaphosphole can be synthesized through various methods. One common approach involves the reaction of triphenylphosphine with activated acetylenic compounds in the presence of ketones. This method allows for the formation of the oxaphosphole ring under mild conditions . Another method involves the use of lithiated 1,3-dimethoxybenzene and hydrogen peroxide to produce phosphine oxide, which can then be iodinated to form the desired oxaphosphole .
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The specific methods used can vary depending on the desired application and the availability of starting materials.
Analyse Des Réactions Chimiques
Types of Reactions
1,3-Oxaphosphole undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form phosphine oxides.
Reduction: Reduction reactions can convert oxaphosphole derivatives into different phosphorus-containing compounds.
Substitution: The compound can participate in substitution reactions, where one of its atoms is replaced by another atom or group.
Common Reagents and Conditions
Common reagents used in the reactions of this compound include triphenylphosphine, acetylenic compounds, ketones, and hydrogen peroxide. Reaction conditions typically involve mild temperatures and the use of catalysts to facilitate the desired transformations .
Major Products Formed
The major products formed from the reactions of this compound include phosphine oxides, substituted oxaphospholes, and various phosphorus-containing heterocycles .
Applications De Recherche Scientifique
1,3-Oxaphosphole has a wide range of scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of complex organic molecules and as a ligand in catalysis.
Medicine: Research is ongoing to explore its use in drug development and as a therapeutic agent.
Mécanisme D'action
The mechanism of action of 1,3-oxaphosphole involves its ability to interact with various molecular targets and pathways. For example, it can catalyze the oxygenation of triphenylphosphine to triphenylphosphine oxide through a radical pathway, forming organic hydroperoxide as an intermediate . This mechanism is similar to that of flavin organic co-factors, which are known for their role in biological oxidation reactions.
Comparaison Avec Des Composés Similaires
Similar Compounds
1,3-Thiaphosphole: Contains sulfur instead of oxygen in the ring structure.
1,3-Oxazole: Contains nitrogen instead of phosphorus in the ring structure.
1,3,2-Oxazaphosphole: Contains an additional nitrogen atom in the ring structure.
Uniqueness
1,3-Oxaphosphole is unique due to its combination of oxygen and phosphorus atoms within a five-membered ringThe presence of both oxygen and phosphorus allows for unique reactivity patterns not observed in similar compounds .
Propriétés
Numéro CAS |
21829-74-3 |
|---|---|
Formule moléculaire |
C3H3OP |
Poids moléculaire |
86.03 g/mol |
Nom IUPAC |
1,3-oxaphosphole |
InChI |
InChI=1S/C3H3OP/c1-2-5-3-4-1/h1-3H |
Clé InChI |
GWJVCRCLPHANKM-UHFFFAOYSA-N |
SMILES canonique |
C1=CP=CO1 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


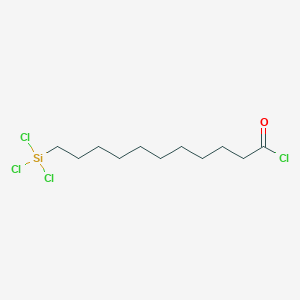

![4-[2-[4-(4,6-Diamino-2,2-dimethyl-1,3,5-triazin-1-yl)phenyl]ethyl]benzenesulfonyl fluoride;ethanesulfonic acid](/img/structure/B14699739.png)
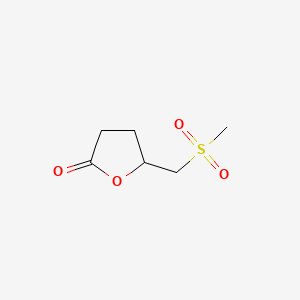
![(1R)-3-(Hydroxymethylidene)-1,7,7-trimethylbicyclo[2.2.1]heptan-2-one](/img/structure/B14699756.png)
